

Avotaciclib (BEY1107): An In-Depth Technical Guide on Early Phase Clinical Development

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Compound of Interest		
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December 19, 2025

Executive Summary

Avotaciclib (BEY1107) is an orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) currently under investigation in early-phase clinical trials for various solid tumors.[1][2] As a key regulator of the G2/M cell cycle checkpoint, CDK1 represents a critical therapeutic target in oncology.[3] Preclinical studies have demonstrated the potential of Avotaciclib to induce cell cycle arrest and apoptosis in cancer cells, providing a strong rationale for its clinical development.[3] This technical guide synthesizes the available information on the early-phase clinical trial results for Avotaciclib, including its mechanism of action, preclinical data, and the design of ongoing clinical studies. It is important to note that as of the date of this document, detailed quantitative results from the early-phase human clinical trials are not yet publicly available.

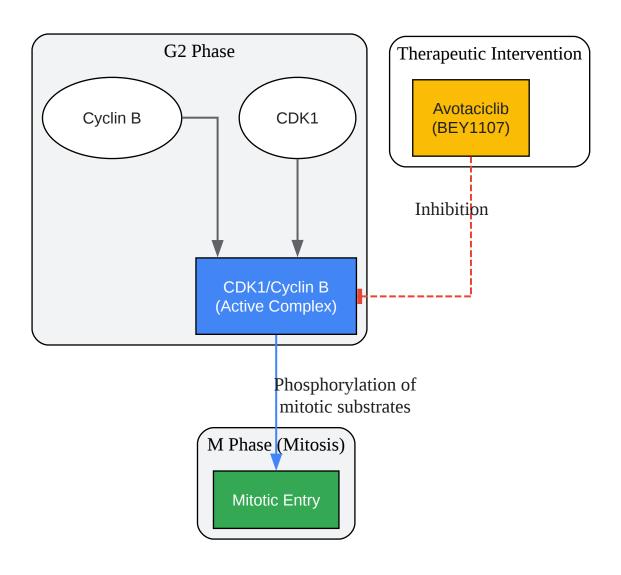
Mechanism of Action: Targeting the Master Regulator of Mitosis

Avotaciclib's primary mechanism of action is the selective inhibition of CDK1.[3] The CDK1/Cyclin B complex is the principal driver of the G2/M transition, a critical checkpoint in the cell division cycle.[3] By binding to the ATP-binding pocket of CDK1, Avotaciclib blocks its



kinase activity, preventing the phosphorylation of downstream substrates essential for mitotic entry and progression.[3] This targeted inhibition leads to a robust G2/M cell cycle arrest, which can ultimately trigger the intrinsic apoptotic pathway in cancer cells.[3]

The signaling pathway affected by Avotaciclib is depicted below:



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Figure 1: Avotaciclib's Mechanism of Action.

Preclinical Data

Preclinical investigations have provided the foundational evidence for the anti-cancer activity of Avotaciclib. These studies have primarily focused on its effects on cancer cell lines and in vivo tumor models.



In Vitro Cellular Assays

Table 1: Preclinical In Vitro Efficacy of Avotaciclib

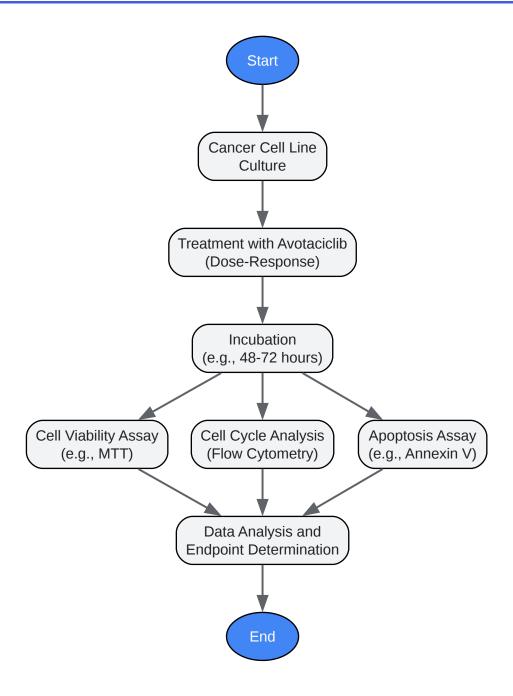
Cell Line	Cancer Type	Endpoint	Result	Reference
H1437R,	Radiotherapy-		0.918 μM, 0.580	
H1568R,	Resistant Non-	Cell Viability	μΜ, 0.735 μΜ,	[4]
H1703R,	Small Cell Lung	(EC50)	0.662 μΜ,	[4]
H1869R	Cancer		respectively	

Experimental Protocols

- Objective: To determine the concentration of Avotaciclib that inhibits the growth of cancer cell lines by 50% (EC50).
- Methodology:
 - Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
 - Cells are then treated with a range of concentrations of Avotaciclib (e.g., 0-64 μM) or a vehicle control for a specified duration (e.g., 48 hours).[4]
 - Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
 - The absorbance is read using a microplate reader, and the data is normalized to the vehicle-treated control cells to calculate the percentage of cell viability.
 - The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

The general workflow for evaluating the cellular effects of Avotaciclib in preclinical studies is outlined below:





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Figure 2: Preclinical Experimental Workflow.

Early Phase Clinical Trials

Avotaciclib is currently being evaluated in several early-phase clinical trials to determine its safety, tolerability, recommended Phase 2 dose (RP2D), and preliminary efficacy in human subjects.



Ongoing Clinical Trials

As of December 2025, the following key clinical trials for Avotaciclib (BEY1107) have been identified:

Table 2: Overview of Ongoing Avotaciclib (BEY1107) Clinical Trials



NCT Number	Title	Phase	Indication	Status
NCT03579836	Evaluation of Safety and Efficacy in BEY1107 in Monotherapy Gemcitabine Combination in Patient With Pancreatic Cancer	Phase 1/2	Locally Advanced or Metastatic Pancreatic Cancer	Recruiting
NCT05093907	A Study to Assess the Maximum Tolerated Dose, Safety and Efficacy of BEY1107 in Combination with Capecitabine in Patients with Metastatic Colorectal Cancer	Phase 1/2	Metastatic Colorectal Cancer	Recruiting
NCT05769660	A Study to Assess the Maximum Tolerated Dose (MTD), Safety and Efficacy of BEY1107 in Combination with Temozolomide in Patient with Recurrent or Progressive	Phase 1	Recurrent or Progressive Glioblastoma Multiforme	Recruiting



Glioblastoma Multiforme (GBM)

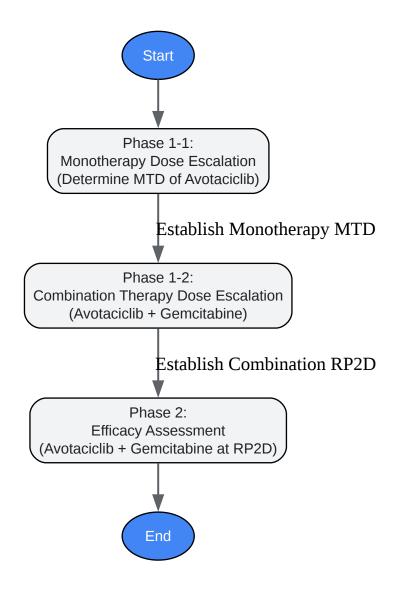
Clinical Trial Design and Protocols

The general design of the Phase 1 portion of these trials is a dose-escalation study to determine the Maximum Tolerated Dose (MTD) of Avotaciclib, both as a monotherapy and in combination with standard-of-care agents.

- Study Design: A single-center, open-label, non-comparative, Phase 1/2 clinical trial.
- Objectives:
 - Phase 1: To determine the MTD and assess the safety and tolerability of Avotaciclib as a monotherapy and in combination with gemcitabine.[1][3]
 - Phase 2: To evaluate the efficacy of Avotaciclib in combination with gemcitabine.
- Patient Population: Patients with locally advanced or metastatic pancreatic cancer.
- Treatment Plan:
 - Phase 1-1 (Monotherapy): Patients receive Avotaciclib for 4 weeks (administered in a 3-weeks-on / 1-week-off schedule).
 - Phase 1-2 (Combination): Patients receive Avotaciclib with gemcitabine for 4 weeks.
 - Phase 2: Patients receive Avotaciclib with gemcitabine for 24 weeks.[5]
- Assessments: Blood samples for safety, pharmacokinetics, and biomarker analysis are collected. Archival or fresh biopsy tissue is also collected for biomarker analysis.[5]

The logical relationship of the trial phases is illustrated below:





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Figure 3: Pancreatic Cancer Trial Phase Progression.

Clinical Trial Results

As of the current date, quantitative efficacy and safety data from the early-phase clinical trials of Avotaciclib (BEY1107) have not been made publicly available in peer-reviewed publications or major conference presentations. The scientific community awaits the dissemination of these results to understand the clinical potential of this novel CDK1 inhibitor.

Future Directions

The ongoing Phase 1/2 clinical trials will be crucial in defining the safety profile and preliminary efficacy of Avotaciclib in various cancer types. Future research will likely focus on:



- Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to Avotaciclib therapy.
- Combination Strategies: Exploring novel combination therapies with other targeted agents or immunotherapies to enhance anti-tumor activity and overcome potential resistance mechanisms.
- Expansion to Other Malignancies: Investigating the efficacy of Avotaciclib in other solid and hematological malignancies with dysregulated cell cycle control.

Conclusion

Avotaciclib (BEY1107) is a promising investigational agent that targets a fundamental mechanism of cancer cell proliferation through the inhibition of CDK1. Preclinical data have demonstrated its potential to induce cell cycle arrest and apoptosis. The ongoing early-phase clinical trials are essential to translate these preclinical findings into clinical benefits for patients with cancer. The results of these trials are eagerly anticipated and will provide critical insights into the safety and efficacy of this novel therapeutic approach.

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